molecular formula C9H11ClN2O B1392405 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol CAS No. 1219972-03-8

1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol

Cat. No.: B1392405
CAS No.: 1219972-03-8
M. Wt: 198.65 g/mol
InChI Key: LPHWEYJVBHTFQX-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a pyrrolidinol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

  • Solvent: Commonly used solvents include ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Reducing Agent: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the pyridine ring or the pyrrolidinol group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Products include 6-chloro-2-pyridinecarboxylic acid or 6-chloro-2-pyridinecarboxaldehyde.

    Reduction: Products include various reduced forms of the pyridine ring or pyrrolidinol group.

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(6-Chloro-2-pyridinyl)-4-methylpiperazine
  • 1-(6-Chloro-2-pyridinyl)-4-piperidinamine

Comparison: 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. For example, 1-(6-Chloro-2-pyridinyl)-4-methylpiperazine has a piperazine ring instead of a pyrrolidinol group, which can lead to different chemical and biological properties.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHWEYJVBHTFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280018
Record name 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-03-8
Record name 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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